molecular formula C22H19FN6O3S B2383028 ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863458-76-8

ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No. B2383028
CAS RN: 863458-76-8
M. Wt: 466.49
InChI Key: IYCSMRLCOWZVKB-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and structural features. It has a triazolo[4,5-d]pyrimidine core, which is a type of fused heterocyclic compound containing nitrogen atoms . This core is attached to a fluorobenzyl group and a thioacetamido group. The entire structure is then esterified with benzoic acid .


Molecular Structure Analysis

The triazolo[4,5-d]pyrimidine core of the molecule is a bicyclic structure with two nitrogen atoms in one ring and one nitrogen atom in the other . The presence of these nitrogen atoms and the sulfur atom in the thioacetamido group can allow for various interactions like hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and amide groups could affect its solubility, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Future Directions

Future research could explore the potential uses of this compound, particularly given the biological activity of some similar compounds . Further studies could also investigate its physical and chemical properties, and optimize its synthesis .

properties

IUPAC Name

ethyl 4-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c1-2-32-22(31)14-7-9-16(10-8-14)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCSMRLCOWZVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

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